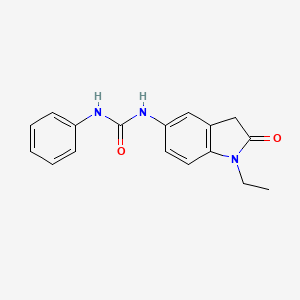

1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-20-15-9-8-14(10-12(15)11-16(20)21)19-17(22)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHKELXYNNZGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies for 1 1 Ethyl 2 Oxoindolin 5 Yl 3 Phenylurea and Its Analogues

General Synthetic Routes to Indolinone-Urea Derivatives

The synthesis of indolinone-urea derivatives, a class of compounds noted for their biological activities, typically follows a convergent pathway. The most common strategy involves the preparation of a 5-aminoindolinone intermediate, which is then coupled with a suitable isocyanate. This approach allows for considerable diversity in the final product, as a wide array of substituted isocyanates are commercially available or can be readily synthesized.

The general synthetic scheme commences with the formation of a substituted indolin-2-one, often bearing a nitro group at the 5-position. This nitro group serves as a precursor to the essential amine functionality. Subsequent N-alkylation, in this case with an ethyl group, followed by the reduction of the nitro group, yields the key 5-amino-1-ethylindolin-2-one intermediate. The final step is the reaction of this amine with phenyl isocyanate to form the urea (B33335) bond, yielding the target compound. nih.govnih.gov This modular approach is highly amenable to creating libraries of analogues for structure-activity relationship (SAR) studies.

Alternative strategies can involve reversing the order of steps, for instance, by performing the nitro reduction before N-alkylation. However, this can sometimes lead to complications, such as the undesired alkylation of the 5-amino group. Another less common approach involves the use of phosgene or its equivalents to form a carbamoyl chloride or an isocyanate from the 5-aminoindolinone, which is then reacted with aniline. nih.gov Due to the toxicity of phosgene, the direct reaction with an isocyanate is generally preferred. nih.govcommonorganicchemistry.com

Specific Reaction Pathways for the Compound's Core Structure Formation

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea is a multi-step process that requires the careful construction of its constituent parts: the indolinone nucleus, the N1-ethyl group, and the phenylurea moiety.

Construction of the Indolinone Nucleus

The indolinone core is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through various methods. A common laboratory-scale synthesis starts from a substituted aniline. For the target compound, a typical precursor would be a 4-nitroaniline derivative. One classical method is the cyclization of α-halo-acyl anilides, such as in the reaction of 2-chloro-N-(4-nitrophenyl)acetamide, which can be cyclized under Friedel-Crafts conditions to form 5-nitroindolin-2-one.

Modern methods often employ transition-metal-catalyzed C-H activation and amination strategies to construct the indoline ring with higher efficiency and milder conditions. nih.govorganic-chemistry.org For example, palladium-catalyzed intramolecular amination of N-protected β-arylethylamines can yield the indoline skeleton. organic-chemistry.org These catalytic approaches offer advantages in terms of substrate scope and functional group tolerance. Another strategy involves the cyclization of ortho-nitrochalcones, which can be triggered by a Michael addition of a cyanide anion, leading to the formation of 2-alkylideneindolin-3-ones. mdpi.com

Introduction of the Ethyl Group at N1

The ethyl group is introduced at the N1 position of the indolinone ring via an N-alkylation reaction. This is typically accomplished by treating the 5-nitroindolin-2-one precursor with an ethylating agent in the presence of a base. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

Commonly used reaction systems include ethyl iodide or diethyl sulfate as the alkylating agent, with bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. nih.govnih.gov The reaction proceeds via the deprotonation of the indolinone nitrogen, forming an amide anion which then acts as a nucleophile, attacking the ethylating agent in an Sₙ2 reaction. The N-alkylation of indoline derivatives can also be achieved using alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by iron or iridium complexes. researchgate.netnih.gov

Table 1: Representative Conditions for N-Ethylation of Indolinones

| Reagent | Base | Solvent | Temperature | Yield (%) |

| Ethyl iodide | NaH | DMF | Room Temp. | High |

| Ethyl bromide | K₂CO₃ | Acetone | Reflux | Good |

| Diethyl sulfate | KOH | DMSO | Room Temp. | Variable |

| Ethanol | Iron Complex Catalyst | TFE | 110 °C | Good nih.gov |

This table is illustrative and specific yields depend on the full substrate structure.

Formation of the Urea Linkage (e.g., from Phenyl Isocyanate)

The final and key step in the synthesis of the title compound is the formation of the urea linkage. This is most directly achieved by reacting the 5-amino-1-ethylindolin-2-one intermediate with phenyl isocyanate. commonorganicchemistry.com This reaction is typically rapid and high-yielding.

The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbon of the isocyanate group, leading to the formation of the urea bond. researchgate.net The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or DMF at room temperature. commonorganicchemistry.comnih.gov No catalyst is typically required for this transformation. commonorganicchemistry.com The reaction's simplicity and efficiency make it a favored method for generating urea derivatives in drug discovery programs. nih.govmdpi.comresearchgate.net

Strategies for Substituent Variation and Scaffold Modification in Analogues

The synthetic framework for this compound is highly adaptable for creating a diverse range of analogues. This allows for systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Key modification strategies include:

Variation of the Phenylurea Moiety: By substituting phenyl isocyanate with a wide variety of commercially available or custom-synthesized aryl, heteroaryl, or alkyl isocyanates, a large library of analogues can be generated. This allows for probing the effects of different electronic and steric properties on the terminal part of the molecule. nih.gov

Modification of the N1-Substituent: The ethyl group at the N1 position can be replaced by other alkyl, benzyl, or more complex groups. This is achieved by using different alkylating agents in the N-alkylation step. nih.govnih.gov This variation can influence the compound's solubility, metabolic stability, and interaction with its biological target.

Substitution on the Indolinone Ring: Additional substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced on the aromatic ring of the indolinone core. This is typically achieved by starting with an appropriately substituted aniline precursor. Such modifications can fine-tune the electronic properties and orientation of the molecule.

Scaffold Hopping and Core Modification: More advanced modifications can involve replacing the indolinone core with related heterocyclic systems like isoindolinones or azaindolinones. youtube.com Furthermore, the urea linker itself can be replaced with other bioisosteric groups such as thioureas, amides, or sulfonamides to explore different bonding interactions.

Catalytic Approaches in Indolinone and Urea Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. Both the indolinone and urea moieties can be synthesized using advanced catalytic systems.

For Indolinone Synthesis: Transition metals, particularly palladium, rhodium, and copper, are widely used to catalyze the formation of the indolinone ring. nih.gov Palladium-catalyzed reactions, such as C-H activation/amination and cross-coupling reactions (e.g., Buchwald-Hartwig amination), provide powerful tools for constructing the heterocyclic core from readily available starting materials under relatively mild conditions. nih.govorganic-chemistry.org These methods often offer superior yields and broader functional group compatibility compared to traditional cyclization methods.

For Urea Synthesis: While the reaction between an amine and an isocyanate is highly efficient, there is growing interest in catalytic methods that avoid the use of toxic isocyanates. nih.govnih.gov Catalytic carbonylation of amines using carbon monoxide (CO) is one such approach. nih.gov More recently, methods utilizing carbon dioxide (CO₂) as a safe and renewable C1 source have been developed. organic-chemistry.org These reactions often require a catalyst, such as a copper complex or certain ionic liquids, to facilitate the C-N bond formation. acs.orgacs.orgnih.gov Electrocatalytic methods are also emerging as a promising green alternative for urea synthesis from CO₂ and nitrogenous species under ambient conditions. nih.govbohrium.com Another catalytic approach involves the cross-coupling of aryl chlorides with sodium cyanate, which generates the isocyanate in situ, followed by reaction with an amine. organic-chemistry.org

Table 2: Comparison of Urea Synthesis Methodologies

| Method | Carbon Source | Reagents | Conditions | Advantages | Disadvantages |

| Isocyanate Addition | Phenyl Isocyanate | Amine, Isocyanate | Room Temp., Aprotic Solvent | High yield, Fast, Simple commonorganicchemistry.com | Isocyanates can be toxic/moisture sensitive |

| Phosgene Route | Phosgene | Amine, Phosgene, Base | Controlled Temp. | Versatile | Highly toxic reagent nih.gov |

| Catalytic Carbonylation | Carbon Monoxide (CO) | Amines, CO, Catalyst | High Temp/Pressure | Avoids pre-formed isocyanates | Requires handling of toxic CO gas |

| CO₂ Utilization | Carbon Dioxide (CO₂) | Amines, CO₂, Catalyst | Varies (often elevated temp/pressure) | Green, Safe C1 source acs.org | Often requires active catalysts, may have lower yields |

| Pd-Catalyzed Coupling | Sodium Cyanate | Aryl Halide, NaOCN, Amine, Pd-Catalyst | Heated | One-pot from aryl halides organic-chemistry.org | Requires catalyst, potential metal contamination |

Molecular Pharmacology and Target Engagement of 1 1 Ethyl 2 Oxoindolin 5 Yl 3 Phenylurea

Identification and Characterization of Molecular Targets

The biological activity of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea is defined by its interaction with specific molecular targets. Research has focused on its potential to inhibit protein kinases, a class of enzymes crucial for cell signaling, and its ability to bind to components of the ubiquitin-proteasome system.

The oxindole and phenylurea scaffolds are present in numerous approved and investigational kinase inhibitors. Consequently, the kinase inhibitory potential of this compound has been a primary area of investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. While the broader class of oxindole derivatives has been explored for VEGFR-2 inhibition, specific inhibitory data for this compound against VEGFR-2 is not extensively detailed in publicly available literature. However, related compounds containing the 2-oxoindolin-3-ylidene scaffold have shown potential as VEGFR-2 inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of several cancers. The inhibitory potential of various urea-containing compounds against EGFR has been documented. For example, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have demonstrated moderate inhibitory activity against EGFR. This suggests that the urea functional group can contribute to EGFR binding and inhibition. However, specific IC50 values or detailed binding studies for this compound targeting EGFR have not been reported in the reviewed literature.

The c-Kit tyrosine protein kinase, also known as proto-oncogene c-Kit or CD117, is a receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations in the c-Kit gene are associated with various cancers, including gastrointestinal stromal tumors (GISTs). Although multi-targeted kinase inhibitors with an oxindole core, such as sunitinib, are known to inhibit c-Kit, specific data quantifying the inhibitory activity of this compound against c-Kit is not available in the public domain.

In addition to kinase inhibition, small molecules can exert their effects by interacting with other cellular components, such as the E3 ubiquitin ligases. These enzymes play a crucial role in protein degradation through the ubiquitin-proteasome system. DDB1 and CUL4 associated factor 11 (DCAF11) is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. There is currently no publicly available research demonstrating or quantifying the binding of this compound to DCAF11 or other E3 ubiquitin ligases.

Other Enzyme Inhibition (e.g., Urease)

There is no specific information available in the public domain regarding the urease inhibitory activity of this compound. However, the phenylurea scaffold is a component of various enzyme inhibitors. For instance, certain phenylurea derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target in cancer immunotherapy. nih.gov

To illustrate the type of data that would be relevant, the following table shows the inhibitory concentrations (IC50) of some phenylurea derivatives against IDO1.

| Compound ID | Modification | Target Enzyme | IC50 (µM) |

| i12 | p-substituted phenylurea derivative | IDO1 | 0.1–0.6 |

| i23 | p-substituted phenylurea derivative | IDO1 | 0.1–0.6 |

| i24 | p-substituted phenylurea derivative | IDO1 | 0.1–0.6 |

This table is for illustrative purposes only and does not represent data for this compound.

Protein-Protein Interaction Modulation (e.g., MDM2-p53)

Specific studies on the modulation of the MDM2-p53 protein-protein interaction by this compound have not been found. The oxindole core is a privileged scaffold in medicinal chemistry and has been utilized in the design of inhibitors for various biological targets. While some oxindole derivatives have been explored for their anticancer properties, direct evidence of this specific compound's activity on the MDM2-p53 pathway is not publicly available.

Transcriptional Regulator Inhibition (e.g., BCL6 BTB domain)

No experimental data was found regarding the inhibition of the BCL6 BTB domain by this compound. The development of small molecules to inhibit transcriptional regulators is an active area of research in oncology. However, there are no specific reports linking this particular compound to the inhibition of the BCL6 BTB domain.

Detailed Molecular Mechanisms of Action

Disruption of Specific Intracellular Signaling Pathways

There is no specific information detailing the disruption of intracellular signaling pathways by this compound. Generally, oxindole derivatives have been shown to affect various signaling pathways in cancer cells. For example, one study on an oxindole derivative, SH-859, in human renal cancer cells demonstrated inhibition of the protein kinase B/mechanistic target of rapamycin 1 (Akt/mTOR) pathway. nih.govnih.gov This inhibition led to the downregulation of glycolytic enzymes and other signaling proteins. nih.govnih.gov

Induction of Regulated Cell Death Pathways (e.g., Apoptosis)

While there is no direct evidence for the induction of apoptosis by this compound, the induction of apoptosis is a common mechanism of action for many anticancer compounds, including some phenylurea and oxindole derivatives. nih.govnih.gov For example, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have been shown to induce apoptosis in various human tumor cell lines. nih.gov

To illustrate how such data might be presented, the following table provides an example of the cytotoxic activity of a phenylurea derivative against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) for Compound 16j |

| CEM | Leukemia | 0.38 - 4.07 |

| Daudi | Lymphoma | 0.38 - 4.07 |

| MCF-7 | Breast Cancer | 0.38 - 4.07 |

| Bel-7402 | Hepatoma | 0.38 - 4.07 |

| DU-145 | Prostate Cancer | 0.38 - 4.07 |

| DND-1A | Melanoma | 0.38 - 4.07 |

| LOVO | Colon Cancer | 0.38 - 4.07 |

| MIA Paca | Pancreatic Cancer | 0.38 - 4.07 |

This table is for illustrative purposes only and shows data for compound 16j, not this compound. nih.gov

No studies have been identified that investigate the activation of caspases by this compound. Caspase activation is a key event in the apoptotic cascade, and its measurement is a common method to confirm the induction of apoptosis by a compound.

Modulation of Pro- and Anti-Apoptotic Protein Levels (e.g., Bax, Bcl-2, Cytochrome C)

No specific studies were identified that investigated the effect of this compound on the expression or activity of key apoptotic proteins such as Bax, Bcl-2, or the release of Cytochrome C. Research on structurally related compounds suggests that the oxindole scaffold can be a core feature of molecules that induce apoptosis; however, direct evidence for this specific compound is lacking.

Cell Cycle Arrest

There is no available data from cell-based assays or molecular studies that describe the impact of this compound on cell cycle progression. The ability of related oxindole-based compounds to induce cell cycle arrest, often at the G2/M phase, has been documented, but this cannot be directly attributed to the subject compound without specific experimental evidence.

Angiogenesis Modulation at the Molecular and Cellular Level

The modulation of angiogenesis is a known mechanism for several oxindole derivatives, which often target receptor tyrosine kinases like VEGFR. However, no studies were found that specifically evaluate the pro- or anti-angiogenic properties of this compound at either a molecular or cellular level.

Engagement of Urea Moiety in Key Binding Interactions

The urea moiety is a critical pharmacophore in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain. While it is plausible that the urea group of this compound engages in similar binding, there are no published co-crystal structures or detailed molecular docking studies to confirm its specific interactions with any biological target.

Structure Activity Relationship Sar and Rational Design Approaches for 1 1 Ethyl 2 Oxoindolin 5 Yl 3 Phenylurea Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of this class of compounds is intrinsically linked to its core molecular framework, which consists of three primary pharmacophoric features: the oxindole (or indolinone) moiety, the central urea (B33335) linker, and the terminal phenyl ring.

The indolinone ring system is a common scaffold in many kinase inhibitors and serves as a crucial anchor within the target's binding site. The urea linker is critical for establishing key hydrogen bonding interactions with the protein target. Studies on related phenylurea derivatives have shown that the proximal NH group of the urea is crucial for potency, as its replacement with a methylene group leads to a loss of inhibitory activity nih.gov. The combination of the 2-oxoindolyl heterocycle and the urea function is considered essential for improving the biological properties of these molecules nih.gov. The terminal phenyl ring is involved in hydrophobic and van der Waals interactions, and its substitution pattern allows for fine-tuning of the compound's affinity and pharmacokinetic properties.

Impact of Substituent Modifications on Target Affinity and Selectivity

Systematic modification of each component of the 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea scaffold has provided significant insights into the SAR of this chemical series.

Modifications on the indolinone ring, both at the nitrogen atom and on the aromatic portion, have a profound impact on activity.

N-Alkylation: The presence of an ethyl group at the N1 position of the indolinone ring, as in the parent compound, can be advantageous. For instance, in a series of related biphenylurea derivatives containing indolinone moieties, N-substituted compounds showed enhanced activity against the PC-3 prostate cancer cell line compared to their unsubstituted counterparts nih.gov.

Ring Substitution: The position and nature of substituents on the aromatic part of the indolinone core are critical. Studies on 2-oxoindolin-3-ylidene derivatives demonstrated that various substituents (e.g., H, F, Cl, Br, Me, OMe) on the indolinone ring resulted in a range of potencies against different cancer cell lines nih.gov. For example, a methyl-substituted indolyl compound showed higher activity against the HCT116 cell line than a methoxy-substituted analog nih.gov. In some series, optimal activity was observed with either no substitution or a chlorine atom at the 5-position nih.gov.

Table 1: Effect of Indolinone Ring Substitutions on Biological Activity

| Substitution Position | Substituent | Observed Effect | Target/Cell Line | Reference |

|---|---|---|---|---|

| N1 | Ethyl, Methyl | Enhanced activity over unsubstituted analog | PC-3 | nih.gov |

| Indolinone Ring | Methyl | Higher potency than methoxy analog | HCT116 | nih.gov |

| Indolinone Ring | Fluoro | High potency | HCT116 | nih.gov |

| 5-position | Chloro or No substitution | Generally favorable for activity | MCF-7 | nih.gov |

The urea linker is a fundamental component for interaction with biological targets, primarily through hydrogen bonding. Its structural integrity is paramount for maintaining biological activity. Research has shown that the NH groups of the urea moiety are critical. Replacing the proximal NH with a non-hydrogen bonding group like a methylene (CH2) unit resulted in a complete loss of inhibitory activity, highlighting the essential role of this group in target binding nih.gov. The urea functionality is known to modulate drug potency and selectivity across various therapeutic areas, including anticancer and antimicrobial agents researchgate.net.

Substituents on the terminal phenyl ring play a significant role in modulating the compound's efficacy, selectivity, and pharmacokinetic properties.

Halogen Substituents: Halogens like fluorine and bromine can enhance activity. In one study of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a 4-bromo substitution on the phenyl ring resulted in good anticancer activity nih.gov. Similarly, N-alkyl substituted urea derivatives with fluoro substituents at the ortho or para positions of the phenyl ring exhibited potent antimicrobial activities researchgate.net.

Methoxy Substituents: Methoxy groups have also been explored. In some series, 2- and 4-methoxy substitutions on the N-phenyl ring led to good antioxidant activity nih.gov.

Positional Isomerism: The position of the substituent is crucial. For example, compounds with a 4-phenylurea group displayed higher activity against the HCT116 colon cancer cell line than their 3-substituted counterparts nih.gov.

Replacing the phenyl ring with non-aromatic groups, such as cyclohexyl or n-hexyl, has been shown to result in a loss of inhibition, suggesting that the aromaticity and planar structure of the phenyl ring are important for binding activity nih.gov.

Table 2: Effect of Phenyl Ring Substitutions on Biological Activity

| Substitution Position | Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| 4-position | Bromo | Good anticancer activity | Various cancer cell lines | nih.gov |

| 2- or 4-position | Fluoro | Potent antimicrobial activity | Bacteria and fungi | researchgate.net |

| 2- or 4-position | Methoxy | Good antioxidant activity | Antioxidant assays | nih.gov |

| 4-position vs 3-position | Phenylurea group | 4-substituted analogs more potent | HCT116 | nih.gov |

Computational Chemistry in SAR Elucidation and Compound Design

Computational methods, particularly molecular docking, are invaluable tools for understanding SAR and guiding the design of new derivatives.

Molecular docking simulations provide insights into the putative binding modes of this compound derivatives within the active site of their biological targets, such as protein kinases. These studies help rationalize the observed SAR and predict the activity of novel, untested compounds.

For instance, docking studies performed on related indolinone and phenylurea-containing compounds have revealed key interactions:

Hydrogen Bonds: The urea moiety typically forms crucial hydrogen bonds with amino acid residues in the hinge region of kinase domains. Docking of 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea into the EGFR active site showed a hydrogen bond interaction between the carbonyl group and the amino acid Lys745 nih.gov.

Support for Experimental Results: Docking results often support in vitro findings. For example, molecular docking of novel sulfonamide-based indolinone derivatives was used to explore their binding affinity and key interactions, corroborating their potent dual inhibition of PDGFRα and Aurora A kinases nih.gov. Similarly, docking studies of 2-oxoindolin-3-ylidenes supported the antiproliferation effects observed against cancer cell lines and their inhibition of VEGFR-2 nih.gov.

By visualizing these ligand-target interactions, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity, for example, by introducing substituents on the phenyl or indolinone ring that can form additional favorable contacts with the protein.

Preclinical Biological Evaluation of 1 1 Ethyl 2 Oxoindolin 5 Yl 3 Phenylurea in Cellular and in Vivo Models

In Vitro Antiproliferative and Cytotoxic Activity Studies

There is no available scientific literature detailing the in vitro antiproliferative and cytotoxic activity of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea.

Screening Against Diverse Cancer Cell Lines (e.g., Breast, Prostate, Lung, Colon, Leukemia)

No data has been published on the screening of this compound against any cancer cell lines.

Cell Cycle Analysis in Response to Compound Treatment

There are no studies available that have analyzed the effects of this compound on the cell cycle of cancer cells.

Apoptosis Induction and Pathway Analysis (e.g., Caspases, Bax/Bcl-2 ratios)

No research has been published regarding the ability of this compound to induce apoptosis or on the analysis of its potential apoptotic pathways.

Mechanistic Studies in Relevant Preclinical Models

Specific mechanistic studies for this compound are not available in the current body of scientific literature.

Confirmation of Target Engagement in Cellular Systems (e.g., Western Blot, Reporter Assays)

There is no published evidence confirming the molecular targets of this compound or its engagement with any cellular targets.

Investigations of Efficacy and Mechanisms in Xenograft or Other Relevant Animal Models (focus on molecular changes and pathway modulation)

No in vivo studies using xenograft or other animal models have been reported for this compound to assess its efficacy or to investigate its mechanisms of action.

Comparative Studies with Reference Compounds and Established Molecular Modulators

Extensive searches of scientific literature and research databases did not yield specific preclinical studies, either in cellular or in vivo models, for the chemical compound this compound. Consequently, there is no available data to conduct a comparative analysis with reference compounds or established molecular modulators.

While research exists for structurally related compounds containing the 2-oxoindoline or phenylurea scaffolds, which have been investigated for various therapeutic properties, including anticancer activities, this information is not directly applicable to this compound. The specific substitutions on the indolinone and phenyl rings are critical determinants of a compound's biological activity, and extrapolating data from analogous structures would be scientifically inaccurate.

Therefore, the generation of detailed research findings and data tables as requested is not possible without published scientific evidence on the specific compound of interest.

Advanced Research Perspectives and Future Directions for 1 1 Ethyl 2 Oxoindolin 5 Yl 3 Phenylurea

Development as a Chemical Probe for Elucidating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The development of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea and its analogs as chemical probes offers a powerful approach to dissect complex cellular pathways. The indolinone moiety is a versatile scaffold in drug design, partly because its benzene (B151609) ring can form hydrophobic interactions with protein residues, while the lactam NH group can act as both a hydrogen bond donor and acceptor. nih.gov These properties are crucial for the specific binding required of a chemical probe.

Indolinone derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in angiogenesis. nih.govresearchgate.net By modifying the this compound structure, researchers can design probes to selectively target and inhibit specific kinases, thereby helping to elucidate their roles in both normal physiology and disease states like cancer. nih.gov Furthermore, PROTACs (Proteolysis-targeting chimeras) themselves can be utilized as chemical probes to study the downstream effects of selectively degrading a target protein, offering a complementary approach to traditional inhibition. rsc.orgescholarship.org

Integration into Targeted Protein Degradation Strategies (e.g., PROTAC Design Utilizing E3 Ligase Ligand Properties)

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. nih.govsigmaaldrich.com Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. nih.gov These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govfrontiersin.org This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. frontiersin.orgnih.gov

The this compound scaffold could be integrated into PROTAC design in two primary ways:

As a POI Ligand: If this compound is known to bind to a specific disease-relevant protein (e.g., a kinase), it can be functionalized with a linker and attached to a known E3 ligase ligand (for enzymes like Cereblon (CRBN) or Von Hippel-Lindau (VHL)) to create a potent degrader of that protein. nih.govnih.gov

As an E3 Ligase Ligand: A more novel approach would be to explore whether the compound or its derivatives can bind to one of the over 600 E3 ligases in the human body. researchgate.net Discovering new E3 ligase ligands is a critical goal in the field, as it would expand the toolbox for PROTAC development and potentially overcome resistance mechanisms associated with the commonly used CRBN and VHL ligases. nih.govresearchgate.netresearchgate.net If this compound were found to bind a novel E3 ligase, it would represent a significant advancement in the field.

The modular nature of PROTACs allows for systematic optimization, where the POI ligand, linker, and E3 ligase ligand can be modified to achieve potent and selective protein degradation. escholarship.orgnih.gov

| Component | Function | Example |

|---|---|---|

| Protein of Interest (POI) Ligand | Binds to the target protein intended for degradation. | Kinase Inhibitors, Bromodomain Binders |

| Linker | Connects the POI and E3 ligase ligands, influencing ternary complex formation and cell permeability. | Polyethylene glycol (PEG), Alkyl chains |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase to the target protein. | Thalidomide derivatives (for CRBN), VHL ligands |

Exploration of Multi-Targeted Pharmacological Profiles for Complex Biological Systems

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple cellular pathways, making them difficult to treat with single-target drugs. nih.gov Multi-target agents that can simultaneously modulate several key proteins offer a more integrated and potentially more effective therapeutic approach. nih.gov

The indolinone-urea scaffold is well-suited for the design of multi-targeted agents. The indolinone core is a key feature of several clinically approved multi-targeted tyrosine kinase inhibitors. nih.govnih.gov For example, Sunitinib, an indolinone derivative, inhibits multiple receptor tyrosine kinases, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). nih.gov The urea (B33335) moiety is also a critical pharmacophore known to form stable hydrogen bonds with protein targets, and it is present in numerous kinase inhibitors. nih.gov

The combination of these two pharmacophores in this compound suggests a high potential for interacting with multiple biological targets. nih.gov Research in this area would involve screening the compound against a broad panel of proteins, particularly kinases, to identify its full range of biological activities. This approach could uncover novel therapeutic applications for complex diseases by simultaneously targeting key nodes in pathological networks, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov

| Target Class | Specific Examples | Relevance |

|---|---|---|

| Receptor Tyrosine Kinases | VEGFR, PDGFR, c-KIT | Angiogenesis, cell proliferation, cancer |

| Carbonic Anhydrases | CA IX, CA XII | Tumor metabolism, pH regulation |

| Other Enzymes | EGFR, DNA Topoisomerase | Cell signaling, DNA replication, cancer |

Emerging Research Areas for Indolinone-Urea Architectures in Chemical Biology and Drug Discovery

The fusion of the indolinone ring system and the urea functional group creates a "privileged scaffold" that continues to be a fertile ground for innovation in medicinal chemistry. nih.govresearchgate.net Beyond their established role as kinase inhibitors, emerging research is exploring new therapeutic applications for these architectures.

One promising area is the development of novel antimicrobial agents. The urea functionality has been incorporated into compounds showing significant growth inhibition against multidrug-resistant bacteria, such as Acinetobacter baumannii. researchgate.netmdpi.com Exploring the antimicrobial potential of this compound and related analogs could lead to new treatments for infectious diseases.

Furthermore, the structural versatility of the indolinone-urea scaffold allows for its application in developing agents with diverse pharmacological activities, including analgesic and central nervous system effects. nih.gov The ability to readily modify both the indolinone core and the phenylurea substituent enables the creation of large chemical libraries for screening against a wide array of biological targets. This adaptability ensures that the indolinone-urea architecture will remain a valuable template for discovering new chemical probes and therapeutic leads to address ongoing challenges in human health. nih.govmdpi.com

常见问题

Q. Q1. What are the standard synthetic routes for preparing 1-(1-Ethyl-2-oxoindolin-5-yl)-3-phenylurea, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between substituted indole precursors and phenylurea derivatives. For example, a modified Huisgen cycloaddition or nucleophilic substitution can be employed, similar to methods used for structurally related indole-urea hybrids . Optimization involves solvent selection (e.g., PEG-400/DMF mixtures for improved solubility), catalyst screening (e.g., CuI for click chemistry), and purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane gradients). Yield improvements may require temperature control (e.g., 12-hour reflux) and stoichiometric adjustments of azide/alkyne precursors .

Q. Q2. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H, C, and F NMR spectra (if fluorinated analogs are present) to reference data for indole-urea derivatives .

- Mass Spectrometry : Confirm molecular weight via FAB-HRMS or LC-MS, ensuring observed m/z matches theoretical values within ±0.005 Da .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by peak area) .

Advanced Synthesis Challenges

Q. Q3. What strategies address regioselectivity issues during the functionalization of the indolin-2-one core?

Methodological Answer: Regioselectivity in indole derivatives is influenced by electronic and steric effects. For 5-substituted indolin-2-ones:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to favor electrophilic substitution .

- Metal Catalysis : Use Pd-mediated C-H activation for selective arylation or alkylation, as demonstrated in related indole syntheses .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) to guide experimental design .

Q. Q4. How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Store under inert gas (N) at −20°C in amber vials to prevent oxidation and photodegradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Methodological Answer:

Q. Q6. How can contradictory results in cytotoxicity assays be resolved?

Methodological Answer:

- Assay Validation : Cross-validate using multiple cell lines (e.g., HEK293 vs. HepG2) and viability assays (MTT, resazurin).

- Off-Target Analysis : Perform proteome-wide affinity chromatography to identify non-specific binding interactions .

- Data Normalization : Include positive controls (e.g., staurosporine) and normalize to vehicle-treated groups to minimize batch effects .

Structural and Computational Analysis

Q. Q7. What crystallographic techniques are recommended for determining the 3D structure of this compound?

Methodological Answer:

Q. Q8. How can molecular docking predict binding modes to biological targets?

Methodological Answer:

- Protein Preparation : Retrieve target structures (e.g., PDB ID 4X5J for kinases) and optimize protonation states with Schrödinger’s Maestro .

- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20). Validate poses via MD simulations (NAMD, 100 ns) to assess stability .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Impurity Identification : Compare H NMR spectra for unexpected peaks; isolate impurities via prep-TLC and characterize via MS .

- Deuterated Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl) to avoid chemical shift variability .

Q. Q10. What statistical methods are critical for analyzing dose-dependent biological responses?

Methodological Answer:

- Non-Linear Regression : Fit sigmoidal curves (log[inhibitor] vs. response) using four-parameter logistic models in GraphPad .

- Error Propagation : Report 95% confidence intervals and use ANOVA for multi-group comparisons (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。